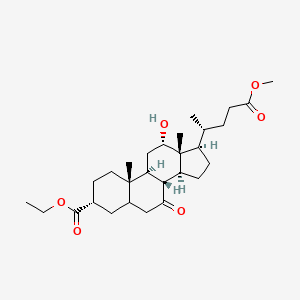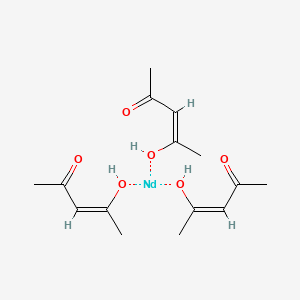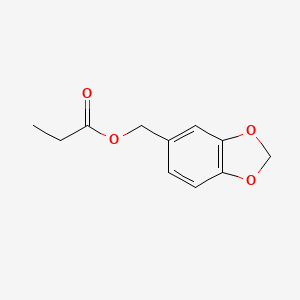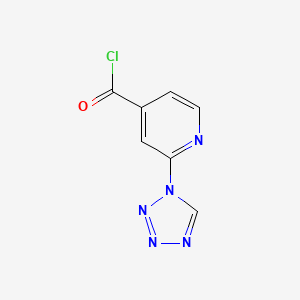
3-Chloro-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-pentene is an organic compound with the molecular formula C5H9Cl. It is a chlorinated derivative of pentene, specifically a chloroalkene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound exists in two geometric isomers, (E)-3-chloro-2-pentene and (Z)-3-chloro-2-pentene, due to the double bond between the second and third carbon atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2-pentene can be synthesized through various methods. One common approach involves the chlorination of 2-pentene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst or under UV light to facilitate the addition of chlorine across the double bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-pentene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas (H2) in the presence of a palladium catalyst to convert this compound to 3-chloropentane.
Halogenation: Reacting with bromine (Br2) or chlorine (Cl2) to form dihalogenated products.
Major Products Formed
Hydrogenation: 3-Chloropentane
Halogenation: 3,4-Dichloropentane or 3-Bromo-2-chloropentane.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-2-pentene involves its reactivity towards nucleophiles and electrophiles. The double bond and the chlorine atom provide sites for chemical reactions, allowing it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropentane: A chlorinated alkane with a similar structure but lacking the double bond.
3-Chloropentane: Another chlorinated alkane with the chlorine atom on the third carbon.
3-Chloro-1-pentene: A chloroalkene with the chlorine atom on the third carbon but with the double bond between the first and second carbons.
Uniqueness
3-Chloro-2-pentene is unique due to the presence of both a chlorine atom and a double bond, which confer distinct reactivity and chemical properties compared to its saturated and unsaturated analogs .
Eigenschaften
IUPAC Name |
3-chloropent-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-3-5(6)4-2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKJRIDGSFPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)












